molecular formula C11H9ClN2O2 B10908700 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908700
M. Wt: 236.65 g/mol
InChI Key: ZNMVRBHZYJUAEK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a 3-chlorobenzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-chlorobenzyl chloride with pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-Bromobenzyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Comparison: 1-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the 3-chlorobenzyl group, which influences its reactivity and biological activity. Compared to its analogs, the chloro substituent can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16)

InChI Key

ZNMVRBHZYJUAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C(=O)O

Origin of Product

United States

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